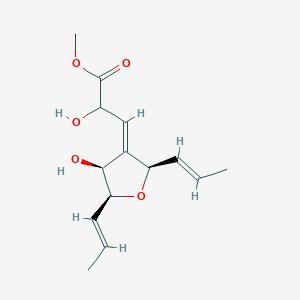![molecular formula C17H18O5 B1248940 (2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B1248940.png)
(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one is a natural product found in Guanomyces polythrix with data available.
Aplicaciones Científicas De Investigación
Phytotoxicity Studies
A study by Macías et al. (2001) revealed that compounds including (2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one, isolated from the fungus Guanomyces polythrix, exhibit significant phytotoxic effects. These compounds inhibited radicle growth in weed seedlings and interacted with calmodulins from spinach and bovine brain, suggesting their potential as bioherbicides or in plant growth regulation research (Macías et al., 2001).
Marine Fungal Compounds and Biological Activity
Another study by Zhang et al. (2007) identified similar compounds from the marine alga-derived fungus Aspergillus niger. These compounds did not show significant cytotoxic effects against certain tumor cell lines but demonstrated weak antifungal activity and moderate DPPH scavenging activity. This suggests a potential role in antimicrobial and antioxidant research (Zhang, Li, & Wang, 2007).
Enzyme Interaction Studies
Research by Mata et al. (2003) explored the impact of phytotoxins from Guanomyces polytrix on calmodulin (CaM)-dependent enzymes. Compounds including (2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one inhibited the activation of cyclic nucleotide phosphodiesterase and nicotinamide adenine dinucleotide kinase in the presence of CaM. This indicates potential applications in studying CaM inhibitors and their role in cellular processes (Mata et al., 2003).
Chemical Synthesis and Characterization
There are several studies focused on the synthesis and characterization of similar naphthopyran compounds. Giles et al. (1994) described the stereoselective conversion of naphthalenic precursors into related naphthopyrans, contributing to the methodology of synthesizing these compounds for various applications (Giles, Green, Knight, Son, & Yorkea, 1994). Priestap (1986) conducted NMR spectroscopy on naphtho-γ-pyrones, providing important data for the structural elucidation of these compounds (Priestap, 1986).
Propiedades
Nombre del producto |
(2S,3R)-2,3-Dimethyl-5-hydroxy-6,8-dimethoxy-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one |
|---|---|
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
(2S,3R)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C17H18O5/c1-8-9(2)22-13-6-10-5-11(20-3)7-12(21-4)14(10)17(19)15(13)16(8)18/h5-9,19H,1-4H3/t8-,9+/m1/s1 |
Clave InChI |
DALYWWKMTCBVOR-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](OC2=CC3=CC(=CC(=C3C(=C2C1=O)O)OC)OC)C |
SMILES canónico |
CC1C(OC2=CC3=CC(=CC(=C3C(=C2C1=O)O)OC)OC)C |
Sinónimos |
(2,3)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydro-4H-naphtho(2,3-b)-pyran-4-one (2S,3R)-5-hydroxy-6,8-dimethoxy-2,3-dimethyl-2,3-dihydro-4H-naphtho(2,3-b)-pyran-4-one H-DDD-NP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



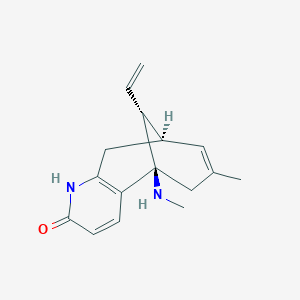
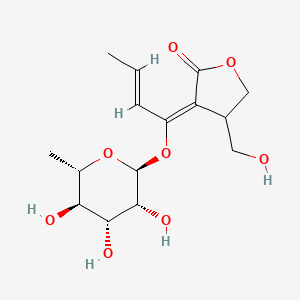
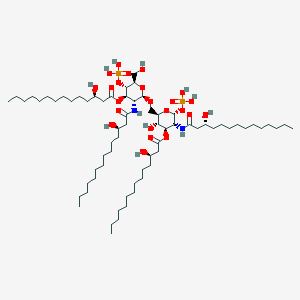
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)


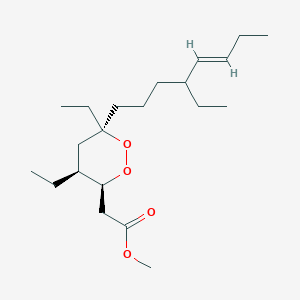


![2,5-Bis[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid](/img/structure/B1248875.png)

![[(2S,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1248877.png)
